{2-bromothieno[3,2-b]furan-5-yl}methanol
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Overview
Description
{2-bromothieno[3,2-b]furan-5-yl}methanol is a chemical compound with the molecular formula C7H5BrO2S It is a derivative of thienofuran, a heterocyclic compound containing both sulfur and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-bromothieno[3,2-b]furan-5-yl}methanol typically involves the bromination of thieno[3,2-b]furan followed by a reduction reaction to introduce the methanol group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reduction step can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {2-bromothieno[3,2-b]furan-5-yl}methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of {2-bromothieno[3,2-b]furan-5-yl}aldehyde or {2-bromothieno[3,2-b]furan-5-yl}carboxylic acid.
Reduction: Formation of {2-bromothieno[3,2-b]furan-5-yl}methane.
Substitution: Formation of various substituted thienofuran derivatives depending on the nucleophile used.
Scientific Research Applications
{2-bromothieno[3,2-b]furan-5-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of {2-bromothieno[3,2-b]furan-5-yl}methanol is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- {2-chlorothieno[3,2-b]furan-5-yl}methanol
- {2-iodothieno[3,2-b]furan-5-yl}methanol
- {2-fluorothieno[3,2-b]furan-5-yl}methanol
Uniqueness
{2-bromothieno[3,2-b]furan-5-yl}methanol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
CAS No. |
2613384-71-5 |
---|---|
Molecular Formula |
C7H5BrO2S |
Molecular Weight |
233.1 |
Purity |
95 |
Origin of Product |
United States |
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